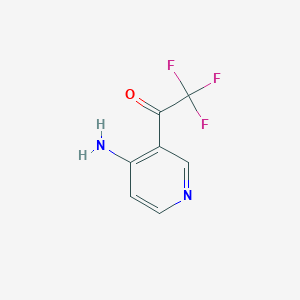
1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Vue d'ensemble
Description
1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C7H5F3N2O and its molecular weight is 190.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Aminopyridin-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with significant potential in pharmacology and medicinal chemistry due to its unique structural features. The presence of a trifluoroethyl group and an amino-substituted pyridine ring contributes to its biological activity, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C7H6F3N2O
- Molecular Weight : 202.13 g/mol
- Structural Features :
- Trifluoroethyl group enhances lipophilicity.
- Carbonyl group (C=O) may facilitate interactions with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an inhibitor for specific biological pathways, particularly in cancer treatment.
Research indicates that compounds with similar structural motifs often interact with key enzymes and receptors involved in cell signaling and proliferation. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of amino-pyridine compounds, including this compound. The compound demonstrated significant inhibitory effects on cancer cell lines, particularly those overexpressing specific kinases involved in cell division (e.g., TTK/Mps1) .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 0.5 | TTK/Mps1 |
| Reference Compound A | 0.8 | TTK/Mps1 |
| Reference Compound B | 1.5 | TTK/Mps1 |
Study 2: Inhibition of Kinase Activity
Another investigation focused on the compound's ability to inhibit kinase activity associated with tumor growth. The results indicated a dose-dependent response in inhibiting cell proliferation in various human cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Aminopyridin-3-yl)-2,2-difluoroethanone | Two fluorine atoms instead of three | Potentially less lipophilic |
| 4-Amino-3-pyridinecarboxylic acid | Lacks trifluoromethyl group | More polar; different synthetic pathways |
| 5-Trifluoromethylpyridin-2(3H)-one | Trifluoromethyl group on a different position | Different reactivity profile |
Propriétés
IUPAC Name |
1-(4-aminopyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-3-12-2-1-5(4)11/h1-3H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAUUIYFFGPLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















